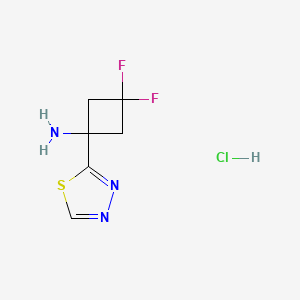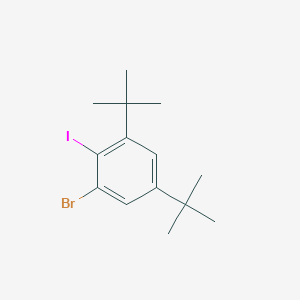
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is an organic compound with the molecular formula C14H20BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, iodine, and tert-butyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of 3,5-DI-tert-butylbenzene. The typical synthetic route involves:
Iodination: The subsequent introduction of an iodine atom at the 2-position using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-alkyl-3,5-DI-tert-butyl-2-iodobenzene.
Oxidation: Formation of 3,5-DI-tert-butyl-2-iodobenzoquinone.
Reduction: Formation of 3,5-DI-tert-butylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene involves its interaction with molecular targets through its bromine and iodine substituents. These halogen atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3,5-DI-tert-butylbenzene
- 1-Iodo-3,5-DI-tert-butylbenzene
- 1-Chloro-3,5-DI-tert-butylbenzene
Comparison: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its mono-halogenated counterparts. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C14H20BrI |
|---|---|
Molekulargewicht |
395.12 g/mol |
IUPAC-Name |
1-bromo-3,5-ditert-butyl-2-iodobenzene |
InChI |
InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 |
InChI-Schlüssel |
XKQUJWXOJGNAHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


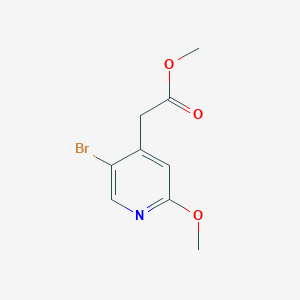

![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
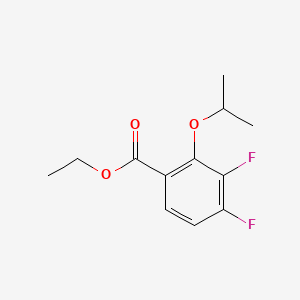


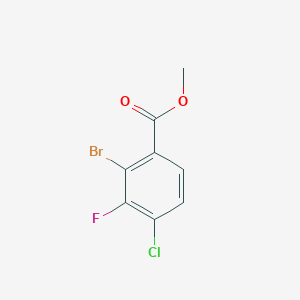
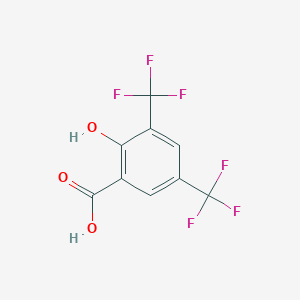
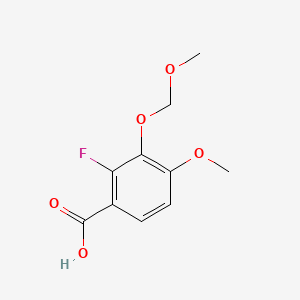
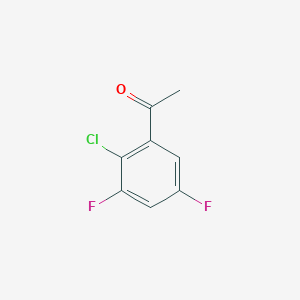
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
